molecular formula C₁₈H₃₀D₄O₂ B1155540 trans-Vaccenic acid-d4

trans-Vaccenic acid-d4

Cat. No.: B1155540
M. Wt: 286.49
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Vaccenic acid-d4 is a deuterium-labeled isotopologue of trans-Vaccenic Acid (TVA), a ruminant-derived trans fatty acid found in dairy products and the fat of animals like beef and lamb . This compound serves as a crucial internal standard in quantitative mass spectrometry-based analyses, enabling precise measurement and tracking of native TVA levels in complex biological samples such as blood plasma, tissues, and food matrices. Research into native TVA has revealed significant biological activities. A landmark 2023 study published in Nature demonstrated that TVA reprograms CD8+ T cells and enhances anti-tumor immunity . The study identified that TVA inactivates the cell-surface receptor GPR43 on T cells, leading to the activation of the CREB signaling pathway and thereby enhancing the cells' ability to infiltrate tumors and kill cancer cells . This positions research involving TVA and its deuterated forms at the forefront of nutritional immunology and cancer therapeutics. Beyond oncology, TVA is investigated for its broader metabolic effects. Studies indicate it can improve insulin sensitivity and glucose metabolism in models of type 2 diabetes, and it has been shown to suppress intestinal inflammation by modulating the endocannabinoid system . The use of this compound as an internal standard is indispensable for accurately quantifying pharmacokinetics and bioavailability in these and other pre-clinical research applications, providing vital tools for advancing our understanding of dietary fatty acids in health and disease.

Properties

Molecular Formula

C₁₈H₃₀D₄O₂

Molecular Weight

286.49

Synonyms

(11E)-11-Octadecenoic Acid-d4; _x000B_(E)-11-Octadecenoic Acid-d4;  Vaccenic Acid-d4;  (E)-11-Octadecenoic Acid-d4;  (E)-Octadec-11-enoic Acid-d4;  11(E)-Octadecenoic Acid-d4;  11-trans-Octadecenoic Acid-d4;  trans-11-Octadecenoic Acid-d4;  trans-Δ11-Octadecenoic

Origin of Product

United States

Synthesis and Derivatization of Trans Vaccenic Acid D4

Methodologies for Deuterium (B1214612) Labeling of Fatty Acids

The synthesis of deuterated fatty acids can be achieved through various chemical strategies, ranging from non-specific hydrogen-deuterium (H/D) exchange to highly controlled, site-specific multistep syntheses. The chosen methodology depends on the desired labeling pattern, isotopic purity, and the required scale of production.

Site-specific deuteration allows for the precise placement of deuterium atoms at specific carbon positions within the fatty acid chain. This precision is crucial for mechanistic studies where the metabolic fate of specific hydrogen atoms is under investigation.

Catalytic Hydrogen Isotope Exchange (HIE): Transition metal catalysts can facilitate the exchange of hydrogen for deuterium at specific locations. For instance, ruthenium complexes have been effectively used for the deuteration of polyunsaturated fatty acids at the bis-allylic positions, which are particularly susceptible to oxidation acs.orgnih.gov. While trans-vaccenic acid lacks bis-allylic positions, similar principles can be applied to target other activated C-H bonds. Palladium-based catalysts have been employed to achieve controlled tetradeuteration at the α- and β-positions relative to a carboxyl group or its derivative, offering a reliable method for labeling near the functional head of the fatty acid nih.gov.

Synthetic Building Block Approach: A more versatile strategy involves the use of deuterated starting materials in a convergent synthetic route. For example, the Wittig reaction or the Julia-Kocieński olefination, both powerful methods for forming carbon-carbon double bonds, can be adapted to introduce deuterium. By using a deuterated aldehyde, a deuterated phosphonium ylide, or other deuterated precursors, the deuterium atoms can be incorporated into the final fatty acid structure with high regiochemical control. The synthesis of unlabeled trans-vaccenic acid has been successfully achieved using these olefination protocols, providing a validated framework for a deuterated analogue researchgate.net.

Producing a specifically labeled molecule like trans-vaccenic acid-d4 typically requires a multistep organic synthesis. This approach provides the highest degree of control over the number and location of deuterium atoms. The general strategy often involves the synthesis of two key fragments, one of which is deuterated, followed by their coupling and subsequent modification to yield the final product.

A representative synthetic pathway could involve the coupling of a deuterated alkyl fragment with a second fragment containing the carboxylic acid moiety. This approach is analogous to methods used for synthesizing other complex deuterated lipids, such as very long-chain polyunsaturated fatty acids nih.govrsc.org. A hypothetical route is outlined in the table below.

StepDescriptionKey ReagentsPurpose
1Deuteration of a short-chain alcoholStarting alcohol, Deuterium gas (D₂), Wilkinson's catalystCreates a deuterated building block (e.g., a d4-alkanol).
2Conversion to an electrophilep-Toluenesulfonyl chloride (TsCl) or Bromine (Br₂)Activates the deuterated fragment for coupling by converting the alcohol to a good leaving group (tosylate or bromide).
3Preparation of the second fragmentω-hydroxyalkanoic acid esterPrepares the non-deuterated portion of the molecule, often with a protected carboxylic acid and a terminal group suitable for coupling.
4Fragment Couplingn-Butyllithium, Deuterated fragment from Step 2Joins the two fragments to form the full carbon skeleton of the target fatty acid. A Wittig or Julia olefination could achieve this, creating the trans-double bond.
5DeprotectionLithium hydroxide (LiOH) or acidRemoves the protecting group from the carboxylic acid to yield the final deuterated fatty acid.

This multistep approach ensures that the deuterium label is stable and located precisely where intended, which is essential for its use as a metabolic tracer.

Isotopic Purity Assessment and Structural Characterization of this compound

Following synthesis, rigorous analytical procedures are required to confirm the identity, structure, and isotopic enrichment of the final product. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose rsc.org.

Isotopic Purity Assessment: High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is the primary technique for determining isotopic purity rsc.orgalmacgroup.com. The analysis involves measuring the relative intensities of the ion signals corresponding to the unlabeled compound (M+0) and its deuterated isotopologues (M+1, M+2, M+3, M+4, etc.). By integrating the peak areas of the extracted ion chromatograms for each isotopologue, the percentage of the desired d4-labeled compound can be accurately calculated, along with the distribution of other isotopic species almacgroup.com. This confirms the success of the deuteration reaction and quantifies the isotopic enrichment.

IsotopologueTheoretical Mass (m/z) [M+H]⁺Observed Relative Abundance (%)Interpretation
d₀ (unlabeled)283.2637< 0.5%Minimal unlabeled starting material or byproduct.
d₁284.2700< 1.0%Minor isotopologues resulting from incomplete deuteration or back-exchange.
d₂285.2763< 2.0%Minor isotopologues.
d₃286.2825~ 5.0%Primary lower isotopologue impurity.
d₄ (target)287.2888> 90.0%High isotopic enrichment of the desired product.
Note: Table presents hypothetical data for illustrative purposes. Actual values depend on the synthesis and purification.

¹H NMR: In a proton NMR spectrum, the absence of signals at specific chemical shifts where protons would normally appear indicates successful deuteration at those sites.

²H NMR: Deuterium NMR allows for the direct observation of the deuterium nuclei, providing definitive proof of their presence and chemical environment within the molecule nih.gov.

¹³C NMR: Carbon NMR can also reveal the presence of deuterium, as a C-D bond typically shows a characteristic triplet in a proton-coupled ¹³C spectrum and a shift in resonance compared to a C-H bond.

Considerations for Scalable Production of Deuterated Fatty Acids for Research Purposes

Moving from a small-scale laboratory synthesis to the production of gram quantities of deuterated fatty acids for broader research use presents several challenges. The demand for these compounds is growing, particularly for applications like neutron scattering studies that require multi-gram amounts europa.eu.

Reaction Efficiency and Optimization: For scalable production, each step in a multistep synthesis must be high-yielding. Catalytic methods are generally preferred over stoichiometric reactions as they are more atom-economical and generate less waste nih.gov. Optimizing reaction conditions to maximize yield and minimize the formation of byproducts is critical.

Purification Challenges: The purification of the final product to achieve high chemical and isotopic purity can be a bottleneck. Separating the target deuterated compound from closely related isotopologues or stereoisomers (e.g., the cis isomer) is non-trivial. Techniques such as low-temperature solvent crystallization have been used to separate trans and cis fatty acid isomers on a larger scale researchgate.net.

Emerging Methodologies: To address the need for sustainable and scalable production, enzymatic synthesis is being explored as a viable alternative to purely chemical routes. Lipases can be used to catalyze the esterification of fatty acids with high specificity under mild conditions, offering a greener and potentially more efficient path for producing complex lipids acs.orgresearchgate.net. Combining chemical synthesis to create deuterated synthons with enzymatic steps for their specific incorporation could provide a powerful and scalable production strategy nih.gov.

Metabolic Fates and Biotransformation of Trans Vaccenic Acid and Its Deuterated Analog

Endogenous Metabolic Conversion Pathways of Trans-Vaccenic Acid

Trans-vaccenic acid, a naturally occurring trans fatty acid found predominantly in ruminant fats, undergoes several metabolic transformations upon ingestion. These pathways are crucial for understanding its physiological roles and the synthesis of bioactive lipid molecules.

The most significant metabolic fate of trans-vaccenic acid is its conversion to cis-9, trans-11 conjugated linoleic acid (CLA), also known as rumenic acid. nih.govnih.gov This bioconversion is catalyzed by the enzyme Δ9-desaturase (stearoyl-CoA desaturase, SCD). nih.govresearchgate.net This enzyme introduces a cis double bond at the 9th carbon position of the fatty acid chain. nih.gov

This endogenous synthesis is a primary source of rumenic acid in the body. cariboo-agricultural-research.ca Research in lactating dairy cattle has shown that approximately 80% of the cis-9, trans-11 CLA found in milk fat originates from the desaturation of trans-vaccenic acid within the mammary gland. cariboo-agricultural-research.canih.gov Similar conversion has been confirmed in humans, with studies in lactating women demonstrating the synthesis of rumenic acid from trans-vaccenic acid. nih.gov Controlled intervention studies in healthy adults have quantified this conversion rate to be approximately 19% on average, though with significant variation among individuals. nih.govcambridge.org Studies in mice have also demonstrated this conversion, with about 12% of dietary trans-vaccenic acid being recovered as CLA in the carcass. nih.govresearchgate.net

Research Findings on the Conversion of Trans-Vaccenic Acid to Rumenic Acid
Study PopulationKey FindingApproximate Conversion RateSource
Lactating Dairy CattleEndogenous synthesis in the mammary gland is the primary source of milk fat CLA.~80% of milk fat CLA originates from TVA. cariboo-agricultural-research.canih.gov
Lactating WomenConfirmed the conversion of TVA to the Δ9-desaturase enzyme product in human milk.<10% of milk fat CLA from endogenous synthesis in the subjects studied. nih.gov
Healthy Adult HumansQuantified the desaturation of TVA to RA after dietary intervention.~19% on average. nih.govcambridge.org
MiceDietary TVA was recovered as CLA in carcass tissues.~12% of dietary TVA. nih.govresearchgate.net

Beyond its conversion to rumenic acid, trans-vaccenic acid can enter general fatty acid metabolic pathways, which include elongation and further desaturation. Fatty acid elongation is the process of extending the carbon chain, a process that occurs primarily in the endoplasmic reticulum. ijs.si Evidence for the elongation of trans-vaccenic acid has been observed in tracer studies where labeled forms of the fatty acid were administered. researchgate.net Additionally, in vitro studies with liver cells have detected metabolic derivatives of trans-vaccenic acid, such as 16:1 trans-Δ9, indicating that it can be shortened through processes like β-oxidation and subsequently metabolized. mdpi.com

Another desaturation pathway has been identified in rats, where the Fatty Acid Desaturase 3 (FADS3) enzyme can catalyze a Δ13-desaturation of trans-vaccenic acid. nih.gov This reaction produces the trans-11,cis-13-CLA isomer, demonstrating that trans-vaccenic acid can be a substrate for desaturases other than Δ9-desaturase. nih.gov This pathway was observed in the lactating mammary gland of rats fed a diet enriched in trans-vaccenic acid. nih.gov

The metabolism of trans-vaccenic acid does not occur in isolation and can interact with the metabolic pathways of other polyunsaturated fatty acids (PUFAs). The enzymes involved in fatty acid desaturation and elongation are shared among different fatty acid families. This can lead to competition between substrates. For instance, research in mice has shown that increasing the dietary intake of PUFAs (from corn oil) significantly decreased the conversion of trans-vaccenic acid to CLA by about 30%. nih.govresearchgate.net This suggests that PUFAs may compete with trans-vaccenic acid for the Δ9-desaturase enzyme. The bioactivity of trans-vaccenic acid, which includes attenuating dyslipidemia and low-grade inflammation, may also be linked to its influence on the metabolism of other fatty acids, such as arachidonic acid, a key precursor for inflammatory signaling molecules. nih.govnih.govnih.gov

Stable Isotope Tracer Studies Utilizing trans-Vaccenic Acid-d4 in Metabolic Research

Stable isotope tracers are powerful tools for investigating metabolic pathways in vivo. isotope.com Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in human studies. metsol.comtechnologynetworks.com By labeling a compound of interest, such as trans-vaccenic acid, with a stable isotope like deuterium (B1214612) (d), researchers can track its movement and transformation throughout the body. nih.govnih.gov The deuterium label increases the mass of the molecule, allowing it to be distinguished from its unlabeled counterparts by mass spectrometry. nih.gov this compound, which has four deuterium atoms incorporated into its structure, serves as an ideal tracer for studying the specific metabolic fate of this fatty acid.

The use of this compound allows for the precise tracing of its journey following absorption. Stable isotope tracing can provide unparalleled insights into the metabolic wiring of cells by following a substrate through downstream biochemical reactions. nih.gov By measuring the appearance of the deuterium label in various tissues and lipid fractions over time, researchers can quantify several key metabolic processes.

Key applications include:

Rate of Appearance and Disappearance: Determining how quickly dietary trans-vaccenic acid appears in the bloodstream and is cleared for use by tissues.

Tissue Incorporation: Quantifying the extent to which this compound is incorporated into the lipid pools of different organs and tissues, such as adipose tissue, liver, and muscle.

Conversion to Other Fatty Acids: By tracking the deuterium label, it is possible to directly measure the rate of conversion of this compound into its metabolites, most notably rumenic acid-d4, providing a precise measure of Δ9-desaturase activity in vivo.

Oxidation Rates: Combining stable isotope tracing with indirect calorimetry allows for the estimation of how much of the ingested trans-vaccenic acid is used for energy production through β-oxidation. nih.gov

This approach provides dynamic, quantitative data on metabolic fluxes, which is the rate of turnover of molecules through a metabolic pathway. mit.edu

While this compound is an excellent tracer for the fate of an exogenous fatty acid, its direct use for quantifying total de novo lipogenesis (DNL) and glycerol-3-phosphate synthesis is limited. These processes are typically measured using different types of labeled precursors.

De Novo Lipogenesis (DNL): DNL is the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. metsol.com The most common method for quantifying DNL involves using deuterated water (D₂O). nih.govjove.com Deuterium from D₂O is incorporated into acetyl-CoA and NADPH, which are the building blocks for newly synthesized fatty acids. metsol.com Therefore, by measuring the deuterium enrichment in fatty acids like palmitate, the fractional rate of new fat synthesis can be calculated. jove.com this compound, as a pre-formed fatty acid, traces its own incorporation and modification rather than its synthesis from scratch.

Glycerol-3-Phosphate Synthesis: Glycerol-3-phosphate is the backbone of triglycerides and glycerophospholipids. nih.govnih.gov Its synthesis occurs primarily through two routes: the reduction of dihydroxyacetone phosphate (B84403) (a product of glycolysis) or the phosphorylation of glycerol (B35011) by glycerol kinase. reactome.orgyoutube.com To trace the synthesis of the glycerol backbone, one would use labeled glucose (e.g., ¹³C-glucose) or labeled glycerol. A tracer like this compound is used to study the acylation process—that is, its attachment to the glycerol-3-phosphate backbone to form glycerolipids. nih.gov By using both a glycerol tracer and a fatty acid tracer like this compound, researchers can simultaneously investigate both aspects of triglyceride synthesis.

Stable Isotope Tracers in Lipid Metabolism Research
TracerPrimary Metabolic Process MeasuredPrinciple of MeasurementSource
This compound Fate of dietary trans-vaccenic acid (e.g., incorporation, conversion to CLA, oxidation).Tracks the pre-formed deuterated fatty acid chain as it is metabolized. nih.govnih.gov
Deuterated Water (D₂O) De Novo Lipogenesis (DNL) and cholesterol synthesis.Deuterium labels the acetyl-CoA and NADPH pool used to build new fatty acid chains. metsol.commetsol.comnih.gov
Labeled Glucose (e.g., ¹³C-Glucose) Glycerol-3-phosphate synthesis from glycolysis.The carbon-13 label is incorporated into the glycerol backbone of newly formed triglycerides. frontiersin.org
Labeled Glycerol (e.g., D₅-Glycerol) Glycerol kinetics and its use for triglyceride synthesis.Tracks the glycerol molecule as it is converted to glycerol-3-phosphate and incorporated into lipids. metsol.com

Measurement of Desaturase Activities using Deuterated Substrates

The enzymatic activity of desaturases, which introduce double bonds into fatty acyl chains, can be precisely measured using substrates labeled with stable isotopes, such as deuterium. The use of deuterated fatty acids, including this compound, allows researchers to trace the metabolic fate of these substrates and quantify their conversion to specific products. This technique offers a powerful tool for investigating the kinetics and regulation of desaturase enzymes like Stearoyl-CoA Desaturase (SCD) and Fatty Acid Desaturase (FADS).

Stable isotope tracing methodologies are employed to differentiate between fatty acids that are newly synthesized or modified and those that already exist within a cell or organism. When this compound is introduced into a biological system, its conversion to deuterated forms of conjugated linoleic acid (CLA) or other metabolites can be monitored over time. This provides a direct measure of the activity of the desaturase enzymes responsible for these transformations.

Detailed research findings have demonstrated the utility of this approach. For instance, studies have shown that trans-vaccenic acid is a substrate for desaturation, leading to the formation of various CLA isomers. While specific studies focusing exclusively on this compound are not detailed in the provided results, the principles derived from studies using other deuterated fatty acids are directly applicable. The general methodology involves incubating cells or tissues with the deuterated substrate and then extracting the lipids. The fatty acid profiles are subsequently analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. These methods can distinguish between the deuterated substrate and its non-deuterated and deuterated products based on their mass-to-charge ratio or spectral properties.

The rate of product formation can then be used to calculate the specific activity of the desaturase enzyme. For example, the conversion of this compound to a specific deuterated CLA isomer would be indicative of the activity of a particular desaturase. By measuring the abundance of the deuterated product relative to the initial deuterated substrate, researchers can quantify the enzymatic reaction rate.

The data obtained from such experiments can be presented in tabular form to clearly illustrate the findings. Below is an example of how data from a hypothetical experiment measuring desaturase activity using this compound might be presented.

Experimental ConditionSubstrateProductDesaturase Activity (nmol/mg protein/hr)
Control CellsThis compoundCLA-d4 isomer 115.2 ± 1.8
Desaturase Inhibitor Treated CellsThis compoundCLA-d4 isomer 12.5 ± 0.5
Cells Overexpressing DesaturaseThis compoundCLA-d4 isomer 145.7 ± 3.2

This table is a hypothetical representation of data to illustrate the application of deuterated substrates in measuring desaturase activity.

This approach allows for a detailed investigation of how various factors, such as genetic modifications or the presence of inhibitors, can modulate desaturase activity. The specificity and sensitivity of using deuterated substrates make it an invaluable technique in the study of lipid metabolism and its role in health and disease.

Molecular and Cellular Mechanisms of Action

Immunomodulatory Mechanisms Mediated by Trans-Vaccenic Acid

Trans-vaccenic acid (TVA), a long-chain fatty acid found in meat and dairy products from ruminant animals like cows and sheep, has been identified as a significant modulator of anti-tumor immunity nih.govmedicaldialogues.in. Unlike industrially produced trans-fats, TVA demonstrates specific biological activities that can reprogram immune cells to more effectively combat cancer nih.gov.

The primary mechanism through which trans-vaccenic acid exerts its immunomodulatory effects is by interacting with the G protein-coupled receptor 43 (GPR43), which is present on the surface of immune cells repec.orgnih.govuchicago.edu. GPR43 is typically activated by short-chain fatty acids (SCFAs) produced by gut microbiota repec.orgnih.gov. However, TVA acts as an antagonist to this receptor nih.govaacrjournals.org. By inactivating GPR43, TVA effectively blocks the signals from SCFA agonists, thereby reversing the suppressive effects that SCFAs can have on CD8+ T cells nih.govaacrjournals.orgnews-medical.net. This antagonistic action is a key initiating step in a signaling cascade that ultimately enhances the immune response uchicago.eduresearchgate.net.

The inactivation of the Gαi-coupled GPR43 receptor by TVA leads to the activation of a critical downstream intracellular signaling pathway: the cyclic AMP (cAMP)-protein kinase A (PKA)-cAMP-response element binding protein (CREB) axis nih.govrepec.orgnih.govnews-medical.net. By inhibiting GPR43, TVA prevents the suppression of adenylyl cyclase, leading to increased intracellular levels of cAMP news-medical.netuchicago.edu. This elevation in cAMP activates PKA, which in turn phosphorylates the transcription factor CREB researchgate.netnih.govrhinologyjournal.com. The activated, phosphorylated CREB then promotes the transcription of specific genes that are essential for T-cell activation and function aacrjournals.orguchicago.edumdpi.com. This signaling cascade is central to the reprogramming of T cells by TVA aacrjournals.orgnews-medical.net.

Dietary trans-vaccenic acid directly promotes the function of effector CD8+ T cells, which are crucial for killing cancerous cells medicaldialogues.inrepec.orgnih.gov. Research has shown that TVA enhances the ability of these T cells to infiltrate tumors medicaldialogues.inaacrjournals.org. In preclinical models, a diet enriched with TVA not only boosted the infiltration of CD8+ T cells into tumors but also reduced the expression of exhaustion markers like PD-1 on these cells nih.govaacrjournals.org. This suggests that TVA not only activates T cells but also helps them maintain their cytotoxic function over time, overcoming the suppressive tumor microenvironment nih.govuchicago.edu.

The immunomodulatory effects of trans-vaccenic acid have been demonstrated in several preclinical cancer models. In mouse models of melanoma and colon cancer, feeding the animals a diet enriched with TVA significantly reduced the growth potential of tumors compared to a control diet medicaldialogues.in. Similar attenuating effects on tumor growth were observed in models of immunogenic breast and colon cancer aacrjournals.orguchicago.edu. Furthermore, when combined with anti-PD-1 antibody therapy, a common form of immunotherapy, dietary TVA resulted in a synergistic effect, leading to a more significant reduction in tumor growth nih.govaacrjournals.org. These findings highlight the potential of TVA to serve as a nutritional supplement to enhance the efficacy of T cell-based cancer immunotherapies medicaldialogues.inaacrjournals.org.

Table 1: Summary of Trans-Vaccenic Acid's Immunomodulatory Effects

Mechanism Component Description Key Findings
Molecular Target G Protein-Coupled Receptor 43 (GPR43) TVA acts as an antagonist, inactivating the receptor on immune cells. repec.orgnih.gov
Signaling Pathway cAMP-PKA-CREB Axis TVA's antagonism of GPR43 leads to the activation of this pathway. nih.govnews-medical.net
Cellular Target Effector CD8+ T Cells TVA enhances T cell infiltration into tumors and reduces exhaustion markers. medicaldialogues.inaacrjournals.org
In Vivo Outcome Anti-Tumor Immunity TVA-enriched diets reduced tumor growth in melanoma, colon, and breast cancer models. medicaldialogues.inaacrjournals.orguchicago.edu

Role of Deuterated Fatty Acids in Mitigating Oxidative Stress and Lipid Peroxidation

The "d4" designation in trans-Vaccenic acid-d4 refers to the strategic replacement of four hydrogen atoms with deuterium (B1214612), a stable, heavy isotope of hydrogen wikipedia.org. This modification does not significantly alter the shape or biological function of the fatty acid but confers substantial resistance to oxidative damage through a mechanism known as the kinetic isotope effect wikipedia.orgwikipedia.org.

Lipid peroxidation is a destructive chain reaction initiated by reactive oxygen species (ROS) that damage lipids, particularly polyunsaturated fatty acids (PUFAs), within cell membranes wikipedia.org. A key rate-determining step in this process is the abstraction (removal) of a hydrogen atom from a carbon-hydrogen (C-H) bond at a susceptible position in the fatty acid chain scispace.com.

The kinetic isotope effect (KIE) is a phenomenon where chemical reactions proceed more slowly when a heavier isotope is substituted for a lighter one at a bond-breaking position wikipedia.org. Deuterium has a neutron in addition to a proton, making it twice as heavy as protium (the common isotope of hydrogen) wikipedia.orgwikipedia.org. This increased mass results in a stronger carbon-deuterium (C-D) bond compared to a C-H bond wikipedia.org.

Consequently, significantly more energy is required to break the C-D bond, which slows down the hydrogen abstraction step of lipid peroxidation dramatically scispace.commonash.edu. This substitution "reinforces" the fatty acid against non-enzymatic oxidation wikipedia.org. By inhibiting the initiation and propagation of lipid peroxidation, deuterated fatty acids can protect cell membranes from oxidative stress and reduce the accumulation of toxic byproducts wikipedia.orgmonash.edu. Studies have shown that even a partial incorporation of deuterated fatty acids into membranes can effectively halt the entire lipid peroxidation chain reaction nih.gov.

Impact on Reactive Oxygen Species (ROS) Accumulation and Scavenging

The impact of fatty acids on cellular oxidative stress is multifaceted. The deuteration of polyunsaturated fatty acids (PUFAs) is a key strategy for protecting against lipid peroxidation, a chain reaction initiated by reactive oxygen species (ROS) that generates toxic products. By replacing hydrogen atoms with deuterium at bis-allylic sites, the rate-limiting step of hydrogen abstraction is slowed, effectively inhibiting the peroxidation chain reaction. This "isotope reinforcement" has been shown to suppress the formation of lipid peroxidation products and protect cells from oxidative stress.

However, trans-vaccenic acid is a monounsaturated fatty acid and therefore lacks the bis-allylic sites characteristic of PUFAs. Consequently, the specific mechanism of protection via deuteration at these sites is not applicable. Research into the direct effects of trans-vaccenic acid on ROS presents a more complex picture, often in the context of apoptosis induction in cancer cells. For instance, treatment of MCF-7 and SW480 cancer cell lines with vaccenic acid was observed to reduce levels of cytosolic glutathione, a critical intracellular antioxidant. nih.gov This reduction suggests an increase in oxidative stress, which can contribute to the induction of programmed cell death. nih.gov In contrast, studies on endothelial cells have shown that industrial trans fats like elaidic acid can increase ROS generation, while trans-vaccenic acid (TVA) appears to have a neutral or even anti-inflammatory effect, indicating a differential impact on oxidative stress pathways depending on the isomer and cell type. nih.gov Furthermore, research has demonstrated that industrial trans fatty acids, but not TVA, facilitate DNA damage-induced apoptosis through a positive feedback loop involving mitochondrial ROS. nih.gov

Mechanisms of Mitochondrial Protection by Deuterated Polyunsaturated Fatty Acids

Deuterated polyunsaturated fatty acids (D-PUFAs) can confer significant mitochondrial protection. Oxidative stress can impair mitochondrial bioenergetics, but pretreatment with D-PUFAs helps preserve mitochondrial respiratory function. This protection is achieved by inhibiting the lipid peroxidation of mitochondrial membranes, which are rich in PUFAs. By preventing this damage, D-PUFAs help maintain the integrity and function of mitochondria in the face of oxidative insults.

As a monounsaturated fatty acid, trans-vaccenic acid's interaction with mitochondria is not defined by the D-PUFA protection mechanism. Instead, its effects are most prominently documented in the context of inducing apoptosis through mitochondrial-mediated pathways in cancer cells. nih.gov In this role, TVA facilitates the pro-apoptotic process by altering the balance of Bcl-2 family proteins. Specifically, it can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. This shift leads to the translocation of Bax to the mitochondria, which in turn compromises the mitochondrial membrane potential and triggers the release of cytochrome c, a key step in initiating the caspase cascade and executing apoptosis. nih.gov Therefore, rather than protecting the mitochondria from external damage, TVA can directly engage mitochondrial pathways to eliminate malignant cells.

Influence on Endocannabinoid System Dynamics and Lipid Signaling Molecules

Trans-vaccenic acid has been shown to modulate the endocannabinoid system (ECS), a critical signaling network involved in regulating various physiological processes.

Research in animal models has demonstrated that dietary supplementation with vaccenic acid can significantly alter the levels of key endocannabinoids in a tissue-specific manner. In one study, rats fed a diet containing 1% vaccenic acid showed a notable increase in the jejunal concentration of anandamide (AEA). mdpi.com This effect was associated with a lower protein abundance of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA degradation. mdpi.com Conversely, the same study found that vaccenic acid supplementation led to a reduction in the levels of 2-arachidonoylglycerol (2-AG) in the liver and visceral adipose tissue. mdpi.com This opposing regulation of AEA and 2-AG in different tissues highlights the nuanced influence of TVA on the endocannabinoid tone.

Beyond the classical endocannabinoids, vaccenic acid also influences other related lipid signaling molecules. The same study that reported changes in AEA and 2-AG levels also found that vaccenic acid increased the jejunal concentrations of N-oleoylethanolamide (OEA) and N-palmitoylethanolamide (PEA). mdpi.com Like AEA, these N-acylethanolamines are degraded by the FAAH enzyme, and their accumulation is consistent with the observed reduction in FAAH protein levels in the jejunum. mdpi.com OEA and PEA are known to have roles in regulating satiety, inflammation, and pain, suggesting that TVA can impact a broader range of lipid-mediated signaling pathways.

Lipid MoleculeEffect of Vaccenic Acid SupplementationTissueAssociated Finding
Anandamide (AEA)IncreaseJejunumLower protein abundance of FAAH enzyme mdpi.com
2-Arachidonoylglycerol (2-AG)DecreaseLiver, Visceral Adipose Tissue-
Oleoylethanolamide (OEA)IncreaseJejunumConsistent with lower FAAH abundance mdpi.com
Palmitoylethanolamide (PEA)IncreaseJejunumConsistent with lower FAAH abundance mdpi.com

General Cellular Homeostasis and Gene Expression Modulation

Trans-vaccenic acid exerts significant effects on cellular growth, survival, and differentiation, with outcomes that are highly dependent on the cell type.

Effects on Cancer Cells: In various cancer cell lines, TVA has been shown to inhibit cell proliferation and induce apoptosis. nih.govnih.gov For example, it significantly inhibited the growth of human nasopharyngeal carcinoma (NPC) cells (5-8F and CNE-2) in a dose-dependent manner. nih.gov This anti-proliferative effect is linked to its ability to trigger apoptosis through the mitochondrial pathway, involving the inactivation of Akt and Bad phosphorylation. nih.gov Similarly, TVA was found to suppress the proliferation of MCF-7 human mammary adenocarcinoma cells by down-regulating the expression of the anti-apoptotic protein Bcl-2 and procaspase-9. nih.gov

Cell LineCancer TypeEffect of TVAObserved Mechanism
5-8F, CNE-2Nasopharyngeal CarcinomaInhibited proliferation, Induced apoptosis nih.govInhibition of Bad/Akt phosphorylation nih.gov
MCF-7Mammary AdenocarcinomaInhibited proliferation, Induced apoptosis nih.govDown-regulation of Bcl-2 and procaspase-9 nih.gov
HT-29Colonic AdenocarcinomaInhibited growth nih.gov-

Effects on Immune Cells: In contrast to its effects on cancer cells, TVA can enhance the function and anti-tumor activity of immune cells. It has been identified as a nutrient that improves the ability of CD8+ T cells to infiltrate tumors and kill cancer cells. yumda.com Mechanistically, TVA acts by inactivating the G protein-coupled receptor GPR43 on the surface of CD8+ T cells. yumda.comnews-medical.net This action antagonizes the receptor's usual ligands (short-chain fatty acids) and activates the cAMP-PKA-CREB signaling pathway, which is involved in cellular growth, survival, and differentiation. yumda.comnews-medical.net This reprogramming of T cell function enhances their ability to fight tumors, demonstrating a cell-specific role for TVA in promoting cell survival and effector function. news-medical.net

Gene Expression Profiling of Redox-Related Proteins

Trans-Vaccenic acid has been shown to modulate the expression of several genes, some of which are integral to or interconnected with cellular redox signaling pathways. A notable mechanism is its influence on the cyclic AMP (cAMP)-protein kinase A (PKA)-cAMP-response element binding protein (CREB) signaling axis.

In studies involving CD8+ T cells, TVA treatment has been observed to upregulate the expression of genes encoding for key components of this pathway. Specifically, the expression of Creb1 (which encodes CREB) and both Prkacb and Prkaca (which encode the catalytic subunits of PKA) were increased. This upregulation is part of a positive feedback loop that enhances T-cell function. The activation of the cAMP-PKA-CREB axis is a critical event in reprogramming these immune cells.

Conversely, TVA treatment has been shown to downregulate the expression of Lag3 and Batf in CD8+ T cells. These genes are associated with T-cell exhaustion and their downregulation contributes to enhanced anti-tumor immunity.

While not direct modulators of redox enzymes, the components of the cAMP-PKA-CREB pathway are closely linked to cellular metabolism and redox homeostasis. For instance, CREB is known to regulate the expression of antioxidant genes and to be sensitive to the cellular redox state.

Furthermore, some studies suggest that TVA can activate peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ. These nuclear receptors are key regulators of lipid metabolism and are also known to influence the expression of genes involved in managing oxidative stress, thereby indirectly linking TVA to the regulation of redox-related proteins.

The table below summarizes the observed changes in gene expression in CD8+ T cells following treatment with trans-Vaccenic acid.

GeneProtein ProductChange in ExpressionCellular Context
Creb1cAMP-response element binding protein (CREB)UpregulatedCD8+ T cells
PrkacbProtein Kinase A catalytic subunit βUpregulatedCD8+ T cells
PrkacaProtein Kinase A catalytic subunit αUpregulatedCD8+ T cells
Lag3Lymphocyte-activation gene 3DownregulatedCD8+ T cells
BatfBasic Leucine Zipper ATF-Like Transcription FactorDownregulatedCD8+ T cells

Regulation of Intracellular Calcium Signaling

The direct regulatory effects of trans-Vaccenic acid on intracellular calcium signaling are not as well-documented as its influence on gene expression. While some research has included measurements of intracellular calcium levels in the context of TVA's effects on immune cells, detailed mechanistic insights remain limited.

One study noted that intracellular calcium levels were measured in cytotoxic T lymphocytes during an investigation of TVA's role in enhancing anti-tumor immunity news-medical.net. However, the specific findings regarding how TVA modulates calcium concentrations or the signaling pathways involved were not detailed.

An indirect association between trans-Vaccenic acid and calcium metabolism has been explored in the context of bone health. Research into the "calcium paradox," where high calcium intake is paradoxically associated with a higher incidence of hip fractures, has pointed to a potential role for TVA. Studies on osteoblasts have suggested that TVA may influence the expression of major bone proteins, which could indirectly relate to calcium homeostasis in bone tissue nih.gov. However, this does not directly address the acute regulation of intracellular calcium signaling within cells.

It is known that other trans fatty acids, in combination with inadequate magnesium levels, may increase calcium influx into endothelial cells nih.gov. This raises the possibility that TVA could have similar effects, but specific research on trans-Vaccenic acid is required to confirm this. The immunoglobulin superfamily of cell adhesion molecules, which are calcium-dependent, have been shown to be modulated by TVA, suggesting a potential interaction with calcium-dependent processes researchgate.net.

Advanced Analytical Methodologies for Detection and Quantification of Deuterated Fatty Acids

Mass Spectrometry-Based Approaches for Characterization and Quantitation

Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone for the analysis of deuterated fatty acids. These methods offer high sensitivity and the ability to differentiate between isotopologues and isomers.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the quantitative profiling of fatty acids, including deuterated variants like trans-vaccenic acid-d4. Recent advancements in LC-MS/MS provide a rapid and sensitive method for the simultaneous determination of multiple lipid classes. unitn.it For enhanced sensitivity and the generation of relevant fragmentation data, derivatization of fatty acids is often employed. sciex.com For instance, using a tertiary amine for derivatization allows for detection in the positive ion mode, which can be beneficial for certain isomers. sciex.com

The use of an internal standard, such as a deuterated form of the analyte (e.g., [D4] FA 18:0), is crucial for accurate quantification by correcting for variations during sample preparation and analysis. nih.gov In a typical workflow, lipids are extracted from a biological sample, and the fatty acids are then analyzed by LC-MS/MS. The chromatographic separation is optimized to resolve different fatty acid classes, and multiple reaction monitoring (MRM) is used for specific and sensitive detection. unitn.it The selection of appropriate precursor and product ions for this compound allows for its precise quantification even in complex matrices.

Table 1: Key Parameters in LC-MS/MS Analysis of Deuterated Fatty Acids

Parameter Description Relevance to this compound
Ionization Mode Electrospray Ionization (ESI), typically in negative ion mode for underivatized fatty acids, or positive mode for specific derivatives. sciex.com The choice of ionization mode will depend on the sample preparation strategy for this compound.
Derivatization Chemical modification to improve chromatographic properties and ionization efficiency. sciex.com Derivatization can enhance the detection sensitivity of this compound.
Internal Standard A stable isotope-labeled compound added to the sample at a known concentration. nih.gov This compound can serve as an internal standard for the quantification of endogenous trans-vaccenic acid.

| MRM Transitions | Specific precursor-to-product ion transitions monitored for quantification. unitn.it | Unique MRM transitions for this compound ensure its specific detection without interference from other compounds. |

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the detailed analysis of fatty acids, offering excellent separation of isomers. sciex.com For GC-MS analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs). The separation of these FAMEs is achieved using highly polar capillary columns, which can resolve positional and geometric isomers of octadecenoic acid, including trans-vaccenic acid. nih.gov

The use of deuterated internal standards like this compound allows for accurate and precise absolute quantification through isotope dilution methods. jianhaidulab.com Following extraction and derivatization, the sample is injected into the GC-MS system. The retention time of the this compound FAME is used for its identification, and the mass spectrometer provides confirmation and quantification based on its specific mass-to-charge ratio. This approach is particularly valuable for the accurate measurement of trans-vaccenic acid levels in various biological samples. nih.gov

Table 2: GC-MS Parameters for Deuterated Fatty Acid Isomer Analysis

Parameter Description Relevance to this compound
Derivatization Conversion to volatile esters, most commonly Fatty Acid Methyl Esters (FAMEs). nih.gov Derivatization to its methyl ester is a standard step for the GC-MS analysis of this compound.
Capillary Column High-polarity columns (e.g., 100 m CP-Sil 88) are used for optimal separation of isomers. nih.gov The choice of column is critical for separating the this compound isomer from other C18:1 isomers.
Ionization Mode Electron Ionization (EI) is commonly used, providing characteristic fragmentation patterns. EI fragmentation of the this compound derivative will produce a unique mass spectrum for identification and quantification.

| Quantification | Based on the peak area ratio of the analyte to the deuterated internal standard. jianhaidulab.com | The known concentration of added this compound enables the calculation of the absolute concentration of endogenous trans-vaccenic acid. |

Isotope Dilution Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (ID-GC-NCI-MS) is a highly sensitive and specific method for quantifying fatty acids, including trans fatty acids. cdc.govnih.gov This technique is particularly well-suited for assessing the activity of enzymes involved in fatty acid metabolism, such as desaturases. nih.gov The use of stable isotope-labeled fatty acids, such as this compound, as substrates allows for the direct measurement of their conversion to specific products.

The method involves derivatizing the fatty acids to pentafluorobenzyl (PFB) esters. researchgate.net This derivatization, combined with NCI-MS, leads to a significant increase in sensitivity, often twentyfold compared to electron ionization. cdc.gov The high sensitivity allows for the detection of very low levels of fatty acids, with limits of detection for trans-vaccenic acid reported in the sub-micromolar range. cdc.gov In studies of desaturase activity, this compound can be incubated with cells or tissue fractions, and the formation of its deuterated products can be accurately quantified, providing a direct measure of enzyme kinetics. nih.gov

Table 3: Performance Characteristics of ID-GC-NCI-MS for trans-Fatty Acid Quantification

Parameter Finding Relevance to this compound
Sensitivity Limit of Detection (LOD) for trans-vaccenic acid is approximately 0.43 µM. cdc.gov The high sensitivity enables the quantification of low levels of this compound and its metabolites.
Accuracy The accuracy for trans-vaccenic acid quantification is reported to be around 90%. cdc.gov This ensures reliable measurement of this compound concentrations in biological samples.
Specificity The use of a 200m column optimizes the separation of positional and geometric isomers. nih.gov This allows for the specific measurement of this compound without interference from other fatty acid isomers.

| Application | Quantitation of major trans fatty acids in human plasma, serum, and red blood cells. cdc.govnih.gov | This demonstrates the method's utility for in-vivo studies using this compound as a tracer. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Fatty Acid Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information and quantitative data on fatty acids. aocs.org For deuterated compounds like this compound, NMR offers unique capabilities for analysis.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a valuable tool for the quantitative analysis of fatty acids in various samples. aocs.org The intensity of an NMR signal is directly proportional to the number of protons giving rise to that signal, allowing for straightforward quantification. scispace.com In the context of this compound, the introduction of deuterium (B1214612) atoms leads to the disappearance of the corresponding proton signals in the ¹H-NMR spectrum.

This property can be exploited for quantitative purposes. By comparing the ¹H-NMR spectrum of a sample containing this compound to that of its non-deuterated counterpart, the degree of deuteration can be determined. Furthermore, ¹H-NMR can be used to quantify the total amount of trans-vaccenic acid (both deuterated and non-deuterated) in a mixture by integrating the signals of specific protons, such as those on the double bond or the methyl group. amanote.com While NMR is generally less sensitive than mass spectrometry, it is non-destructive and requires minimal sample preparation, making it a valuable complementary technique. core.ac.uknih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides detailed information about the carbon skeleton of fatty acids. aocs.org It is particularly useful for determining the position of double bonds and for regiospecific analysis of fatty acids in triacylglycerols. researchgate.net The chemical shifts of the carbon atoms in the vicinity of the double bond are sensitive to its position and geometry (cis/trans).

For isotopic enrichment studies, ¹³C-NMR can be used to track the incorporation of ¹³C-labeled precursors into fatty acids. nih.gov In the case of this compound, while the primary isotope is deuterium, ¹³C-NMR can still provide valuable structural confirmation. If this compound were also enriched with ¹³C at specific positions, ¹³C-NMR would be the ideal technique to determine the exact location of the isotopic labels. This is crucial for metabolic studies where tracing the fate of individual carbon atoms is necessary. The direct, non-destructive nature of ¹³C-NMR analysis avoids potential issues like acyl migration that can occur during chemical or enzymatic hydrolysis methods. researchgate.net

Development and Application of Hybrid 1H/2H NMR Methods for Lipid Biosynthetic Flux Determination

The study of lipid metabolism, including the synthesis and modification of fatty acids like trans-vaccenic acid, increasingly relies on stable isotope tracers. Deuterium (²H) is a key stable isotope used in these investigations. mdpi.com When a deuterated compound such as this compound is introduced into a biological system, it is metabolized identically to its unlabeled counterpart, allowing researchers to trace its metabolic fate. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for analyzing samples containing these tracers. mdpi.comnih.gov

Hybrid ¹H/²H NMR methodologies have been developed to determine lipid biosynthetic flux, which is the rate of synthesis of lipids. These methods leverage the strengths of both proton (¹H) and deuterium (²H) NMR. While direct detection of deuterium has low sensitivity, its incorporation into metabolites can be observed through high-sensitivity ¹H NMR. nih.govnih.gov One such technique, quantitative exchanged-label turnover (QELT) MRS, uses ¹H MRS to detect the signal reduction that occurs when a proton is replaced by a deuterium atom, which is invisible in ¹H spectra. nih.gov

In a typical experiment to measure de novo lipogenesis (the synthesis of fatty acids from non-lipid precursors), deuterated water (²H₂O) is administered. researchgate.netmdpi.com The deuterium is then incorporated into newly synthesized fatty acids via enzymes like fatty acid synthase. researchgate.net By analyzing the lipid extracts with NMR, the sites and extent of deuterium incorporation can be quantified.

²H NMR Spectroscopy directly detects the deuterium label at specific positions within the fatty acid molecule. For instance, deuterium enrichment at the terminal methyl group of a fatty acid is an indicator of de novo lipogenesis. researchgate.net This provides positional isotopomer information that can reveal fluxes through specific pathways like fatty acid elongation and desaturation. researchgate.net

¹H NMR Spectroscopy provides high-sensitivity structural information and can quantify different lipid classes in a sample. nih.govspringernature.com In the context of hybrid methods, ¹H NMR can measure the decrease in proton signals at specific positions due to deuterium substitution, allowing for an indirect but sensitive measurement of deuterium incorporation. nih.gov

This combined ¹H/²H NMR approach allows for a concurrent analysis of lipid composition and the dynamic fluxes of lipid biosynthesis, providing detailed insights into metabolic pathways without the need for the chemical degradation of the sample often required for mass spectrometry. researchgate.netresearchgate.net

Advanced Chromatographic Separation Techniques for Fatty Acid Isomers

The accurate analysis of fatty acids is complicated by the existence of numerous isomers, which have the same chemical formula but different structures. These include positional isomers (differing in the location of double bonds) and geometric isomers (cis/trans). The separation of trans-vaccenic acid from other C18:1 isomers, for example, requires advanced chromatographic techniques.

Utilization of Highly Polar Capillary Columns in Gas-Liquid Chromatography

Gas-liquid chromatography (GC), particularly with capillary columns, is the most widely used method for fatty acid analysis. For the challenging separation of cis and trans fatty acid isomers, highly polar stationary phases are required. These phases interact differently with the geometric configurations of the fatty acid methyl esters (FAMEs), enabling their separation.

The key limitation in fatty acid analysis has often been the incomplete separation of trans-monoenoic acid isomers from their cis counterparts. semanticscholar.org To overcome this, long capillary columns (e.g., 100 meters) coated with highly polar cyanosilicone stationary phases are employed. semanticscholar.org These columns provide a high number of theoretical plates, leading to excellent resolution. With 100 m columns, there is very little overlap between cis and trans isomers. semanticscholar.org More recently, extremely polar columns coated with ionic liquids have been introduced, offering even stronger selectivity for FAME isomers.

Below is a table summarizing common highly polar columns used for fatty acid isomer analysis.

Column NameStationary Phase TypePolarityTypical Length (m)Application Notes
SP-2560 Biscyanopropyl polysiloxaneHigh100Recommended for separating C18:1 cis/trans isomers. uky.edu
CP-Sil 88 CyanopropylsiloxaneHigh100Provides high resolving capabilities for unsaturated fatty acids based on the number and geometry of double bonds. uky.edu
HP-88 Cyanopropyl-modified SiloxaneHigh100Specifically designed for the analysis of FAMEs, including cis/trans isomers.
SLB-IL111 Ionic LiquidExtreme100-200Offers enhanced separation of geometric and positional isomers compared to traditional cyanopropylsiloxane columns. mdpi.com

Silver-Ion Thin-Layer Chromatography (Ag-TLC) for Isomer Pre-Fractionation

Silver-ion chromatography, also known as argentation chromatography, is a powerful technique for separating unsaturated fatty acids based on the number, position, and configuration of their double bonds. researchgate.net This method is frequently used as a pre-fractionation step before analysis by GC. semanticscholar.orgresearchgate.net

The principle of Ag-TLC is based on the formation of weak, reversible charge-transfer complexes between silver ions (Ag⁺) and the π-electrons of the double bonds in the fatty acid chains. nih.govresearchgate.net The strength of this interaction depends on the steric accessibility of the double bonds.

Separation by Degree of Unsaturation: Fatty acids are retained more strongly as the number of double bonds increases. nih.gov

Separation of Geometric Isomers: cis isomers form stronger complexes with silver ions than trans isomers because the bent configuration of the cis bond provides better steric accessibility for the silver ion. semanticscholar.org Consequently, trans fatty acids migrate further up the TLC plate, allowing for a clear separation from their cis counterparts. researchgate.net

By scraping the separated bands from the TLC plate and eluting the FAMEs, distinct fractions of saturated, trans-monounsaturated, and cis-monounsaturated fatty acids can be collected for subsequent quantification by GC. uky.eduresearchgate.net

Silver-Ion Solid-Phase Extraction (Ag-SPE) for Enhanced Resolution

Silver-ion solid-phase extraction (Ag-SPE) is a modern adaptation of argentation chromatography that offers a faster and more convenient method for fractionating fatty acid isomers compared to Ag-TLC. researchgate.net In Ag-SPE, silver ions are immobilized onto a solid support, typically a strong cation exchange (SCX) phase, packed into a cartridge. mdpi.comnih.gov

When a mixture of FAMEs is passed through the Ag-SPE cartridge, the separation occurs based on the same principles as Ag-TLC: the interaction between silver ions and the double bonds. nih.gov Saturated fatty acids, having no double bonds, are poorly retained and elute first. Unsaturated fatty acids are retained based on the number and geometry of their double bonds, with retention strength increasing with the number of double bonds. nih.gov cis isomers are retained more strongly than trans isomers. semanticscholar.org

This technique allows for the effective resolution of a complex FAME mixture into distinct fractions. researchgate.net A typical elution protocol might involve a series of solvents with increasing polarity to sequentially elute different classes of fatty acids.

Elution StepSolvent SystemEluted Fraction
1Hexane/Diethyl EtherSaturated FAMEs
2Hexane/Acetonetrans-Monounsaturated FAMEs
3Acetonecis-Monounsaturated FAMEs
4Acetone/AcetonitrilePolyunsaturated FAMEs

This table represents a generalized elution scheme; specific solvent compositions and steps may vary based on the sample matrix.

Fractionating the sample with Ag-SPE simplifies the subsequent GC analysis, improving method accuracy by resolving otherwise co-eluting peaks. nih.govsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) for Pre-Separation Steps

High-performance liquid chromatography (HPLC) is another valuable tool for the pre-separation of complex fatty acid mixtures prior to GC analysis. uky.edu While GC is generally superior for analyzing the entire profile of fatty acids, HPLC excels in specific applications, such as preparative-scale separation of geometric and positional isomers. springernature.com

Different HPLC modes can be employed for fatty acid separation:

Silver-Ion HPLC (Ag-HPLC): This is the most powerful HPLC method for separating isomers. It uses columns where silver ions are bonded to an ion-exchange support. Ag-HPLC provides excellent resolution of FAMEs based on the number, position, and geometry of their double bonds and is a method of choice for isolating pure fractions of cis and trans isomers for further analysis. springernature.com

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, fatty acids are separated based on both chain length and degree of unsaturation. springernature.com Longer chains and fewer double bonds lead to longer retention times. While RP-HPLC can be used to separate some isomers, its primary strength lies in separating fatty acids by class, which can serve as a useful pre-separation step.

Adsorption Chromatography: Using a silica (B1680970) gel column, HPLC can separate fatty acids that contain polar functional groups, such as hydroxyl or hydroperoxy groups. springernature.com

Using HPLC as a pre-separation step allows for the isolation of specific isomer groups, which can then be analyzed in detail by GC, providing a comprehensive and accurate characterization of the fatty acid profile. uky.edu

Experimental Models and Research Paradigms Utilizing Trans Vaccenic Acid D4

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models provide controlled environments to dissect the molecular mechanisms through which trans-vaccenic acid exerts its effects at the cellular level. In these systems, trans-vaccenic acid-d4 is used for metabolic flux analysis and to confirm cellular uptake.

Recent research has highlighted the significant immunomodulatory role of TVA, particularly on cytotoxic CD8+ T lymphocytes, which are critical for anti-tumor immunity. Isolated primary CD8+ T cells from human or mouse sources are cultured and stimulated in the presence of TVA to observe direct effects on their function.

Studies have shown that TVA directly enhances the effector functions of CD8+ T cells. Mechanistically, TVA has been found to inactivate the G protein-coupled receptor GPR43, which typically responds to short-chain fatty acids. This inactivation leads to the downstream activation of the cAMP-PKA-CREB signaling pathway, promoting T-cell proliferation, survival, and cytotoxic activity. In these culture systems, treating CD8+ T cells with TVA leads to increased production of key effector molecules like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), alongside enhanced proliferative capacity. The use of this compound in these experiments is crucial for confirming that the observed effects are a direct result of TVA uptake and to trace its metabolic fate within the T cells.

Table 1: In Vitro Effects of trans-Vaccenic Acid on CD8+ T Cells

Parameter Measured Observation Cell System
Cell Proliferation Increased Isolated primary CD8+ T cells
Effector Cytokines Increased levels of IFN-γ and TNF-α Isolated primary CD8+ T cells
Apoptosis Decreased Isolated primary CD8+ T cells
Signaling Pathway Activation of cAMP-PKA-CREB axis Isolated primary CD8+ T cells

Neuronal and astrocytic cell cultures are fundamental models for investigating neuroinflammation and oxidative stress, which are key pathological features of many central nervous system (CNS) disorders. nih.govnih.govfrontiersin.org Astrocytes, in particular, are central to maintaining redox homeostasis in the brain. nih.gov While these models are widely used to test the effects of various compounds on CNS cells, specific research detailing the direct effects of trans-vaccenic acid on oxidative stress or signaling in isolated neuronal or astrocytic cultures is not extensively documented in the current scientific literature.

Some studies on related cell types, such as endothelial cells, suggest that ruminant-derived trans fats like TVA may have different and potentially less inflammatory effects than industrial trans fats. brieflands.com However, direct evidence in CNS cell models is lacking. In future studies designed to explore the neuro-modulatory potential of TVA, this compound would be a vital tool. It would enable researchers to track the fatty acid's transport into neurons and astrocytes and determine its influence on cellular pathways involved in oxidative stress and inflammatory signaling.

The direct impact of TVA on cancer cell viability has been investigated using various cancer cell lines. These studies have revealed that TVA can inhibit cancer cell growth and induce programmed cell death (apoptosis) through distinct molecular pathways, independent of its effects on the immune system. For instance, in human nasopharyngeal and breast carcinoma cell lines, TVA treatment has been shown to suppress proliferation. nih.gov The underlying mechanisms include the inhibition of pro-survival signaling pathways, such as the Akt pathway, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov

In addition to mono-culture experiments, co-culture systems involving cancer cells and immune cells (such as CD8+ T cells) are used to model the tumor microenvironment. In these experiments, TVA has been shown to enhance the ability of T cells to kill cancer cells. This compound is employed in these settings to trace the metabolism of TVA by both the cancer cells and the immune cells, helping to elucidate the specific metabolic reprogramming that contributes to its anti-cancer effects.

Table 2: Direct Anti-proliferative and Pro-apoptotic Effects of trans-Vaccenic Acid on Cancer Cell Lines

Cancer Cell Line Key Finding Implicated Mechanism
Nasopharyngeal Carcinoma (5-8F, CNE-2) Inhibition of cell proliferation and induction of apoptosis. nih.gov Decreased phosphorylation of Akt and Bad. nih.gov
Breast Adenocarcinoma (MCF-7) Suppression of cell proliferation. Downregulation of Bcl-2 and procaspase-9.
Colon Adenocarcinoma (SW480) Inhibition of tumor cell growth. Induction of apoptosis and DNA fragmentation.

In Vivo Preclinical Animal Models for Functional Studies

In vivo models are essential for understanding the physiological impact of trans-vaccenic acid on a whole organism, including its effects on tumor growth and systemic metabolism. This compound is critical in these models for pharmacokinetic and pharmacodynamic studies, allowing for the tracking of dietary TVA's absorption, distribution to various tissues, and conversion to other bioactive lipids like rumenic acid. researchgate.netmdpi.com

Mouse models are the primary platform for evaluating the anti-tumor efficacy of TVA. In these studies, mice are implanted with cancer cells (e.g., melanoma or colon cancer) and then fed diets enriched with TVA. Research has demonstrated that dietary TVA significantly reduces tumor growth. This effect is largely attributed to an enhanced immune response; mice on a TVA-enriched diet show a greater infiltration of tumors by functional, IFN-γ-producing CD8+ T cells. The anti-tumor effect is diminished in mice lacking T cells, confirming the immune-mediated mechanism.

Other rodent models, such as the JCR:LA-cp rat model of metabolic syndrome, have been used to study the broader metabolic effects of TVA. In these animals, dietary TVA supplementation has been shown to have hypo-triglyceridemic effects without negatively impacting insulin (B600854) sensitivity, suggesting beneficial metabolic properties. researchgate.net

Table 3: In Vivo Anti-Tumor Efficacy of trans-Vaccenic Acid in Rodent Models

Animal Model Cancer Type Primary Outcome
C57BL/6 Mice Melanoma (B16F10) Reduced tumor growth potential; enhanced CD8+ T cell infiltration.
C57BL/6 Mice Colon Adenocarcinoma (MC38) Significantly attenuated tumor growth.
C57BL/6 Mice Breast Cancer (E0771) Attenuated tumor growth.

Simple organisms like the nematode Caenorhabditis elegans and the yeast Saccharomyces cerevisiae are powerful models for aging and oxidative stress research due to their short lifespans and well-characterized genetic pathways. nih.govmdpi.com They allow for high-throughput screening of compounds that may promote longevity or protect against cellular stress.

However, specific research investigating the effects of trans-vaccenic acid on longevity or oxidative stress mitigation in these particular models is limited. Some studies in C. elegans have explored the impact of other trans fatty acids or have noted changes in the related cis-vaccenic acid in long-lived mutants, but dedicated studies on TVA are not prominent. nih.govnih.gov Similarly, research in yeast has explored how cis-vaccenic acid can help mitigate the toxicity of other fatty acids, but the role of the trans isomer in this context is less clear. researchgate.net

Should such investigations be pursued, these models would be highly valuable. The use of this compound would be essential to monitor its uptake and metabolism, providing insights into how it might influence conserved signaling pathways related to stress resistance (like the SKN-1/Nrf2 pathway) and aging. nih.gov

Application in Systems Biology and Metabolomics Research

Stable isotope-labeled compounds like this compound are indispensable tools in systems biology and metabolomics. nih.govckisotopes.com They serve as tracers that allow for the precise tracking of metabolic pathways and the quantification of metabolite flux, moving beyond static measurements of metabolite abundance to provide insights into the dynamic nature of metabolic networks. embopress.orgacs.org

High-throughput screening (HTS) of compound libraries is a powerful strategy for identifying bioactive molecules. unl.eduresearchgate.net In a notable application, a library of 255 circulating dietary nutrients, referred to as a blood nutrient compound library, was screened to identify molecules that influence anti-tumor immunity. nih.govnews-medical.netnih.gov In this unbiased screen, trans-vaccenic acid (TVA) was identified as the top candidate for its ability to enhance the function of CD8+ T cells, a critical component of the immune system's response to cancer. nih.govnews-medical.net

While the initial discovery screen may utilize the unlabeled compound, deuterated isotopologues like this compound are critical for subsequent stages of research. In follow-up dose-response studies and mechanistic investigations, this compound serves as an ideal internal standard for quantitative analysis using mass spectrometry. ckisotopes.comnih.gov Its nearly identical chemical behavior but distinct mass allows for the precise measurement of TVA uptake and its effect on the cellular metabolome, correcting for variations in sample processing and instrument response. nih.govnih.gov

Table 2: Role of this compound in High-Throughput Screening Workflow

StageActivityRole of this compound
Primary Screen Unbiased screening of a blood nutrient library to identify "hits". nih.govnews-medical.netNot typically used. Unlabeled trans-vaccenic acid is screened for bioactivity.
Hit Confirmation Validation of the bioactivity of primary hits.Used as an internal standard in mass spectrometry-based assays to accurately quantify the concentration of the active compound. ckisotopes.com
Dose-Response Analysis Determining the effective concentration range of the confirmed hit.Enables precise quantification of the compound across a range of concentrations to establish a dose-response curve. nih.gov
Mechanistic Studies Investigating the cellular uptake and metabolic effects of the compound.Acts as a tracer to follow the metabolic fate of trans-vaccenic acid and as a standard to quantify changes in other metabolites. acs.org

A primary application of this compound in metabolomics is for stable isotope tracing to elucidate metabolic pathways and discover novel bioactive metabolites. embopress.orgacs.org When introduced into a biological system, the deuterium-labeled fatty acid follows the same metabolic routes as its unlabeled counterpart. nih.gov By using high-resolution mass spectrometry to detect the mass shift imparted by the deuterium (B1214612) atoms, researchers can track the conversion of this compound into various downstream products. acs.orgresearchgate.net

This approach, often termed stable isotope-resolved metabolomics (SIRM), provides definitive evidence of precursor-product relationships. acs.org For example, it is known that trans-vaccenic acid is a precursor for the endogenous synthesis of rumenic acid via the Δ9-desaturase enzyme. researchgate.netocl-journal.org A study utilizing this compound could precisely quantify the rate of this conversion and how it is affected by different physiological or pathological states.

Furthermore, this tracing methodology is crucial for identifying previously unknown metabolites and pathways. As seen in animal models where TVA supplementation increased levels of N-acylethanolamines, using this compound could determine if TVA or its metabolites are direct precursors for these signaling lipids. nih.gov This allows for the unambiguous mapping of metabolic networks and the discovery of new functions for dietary nutrients and their derivatives. embopress.orgacs.org

Theoretical and Future Directions in Trans Vaccenic Acid D4 Research

Elucidating Undiscovered Signaling Pathways and Molecular Targets

While research has identified some signaling pathways influenced by trans-vaccenic acid (TVA), such as the peroxisome proliferator-activated receptor (PPAR)-α and PPARɣ pathways, and the Akt/Bad signaling pathway, the full spectrum of its molecular interactions remains largely uncharted. researchgate.netnih.gov The use of trans-vaccenic acid-d4 as a metabolic tracer can be instrumental in identifying novel signaling cascades and molecular targets. By tracking the incorporation of the deuterated fatty acid into various cellular components, researchers can uncover previously unknown protein-lipid interactions and downstream signaling events. Future studies could focus on utilizing this compound in sophisticated cell culture and animal models to map its journey through the cell and identify the key proteins and receptors with which it interacts. This could reveal new regulatory roles for TVA in cellular processes such as gene expression, inflammation, and apoptosis.

Investigating the Interplay with the Microbiome and Host Metabolic Physiology

The gut microbiota plays a crucial role in metabolizing dietary fats and producing bioactive molecules that influence host physiology. nih.govsciencepg.com Trans-vaccenic acid is naturally produced by gut bacteria, and its deuterated counterpart, this compound, offers a unique opportunity to study the intricate relationship between the microbiome and host lipid metabolism. researchgate.net By administering this compound, researchers can trace its metabolism by different gut microbial species and its subsequent absorption and distribution in host tissues. nih.gov This can help to elucidate how the gut microbiome modifies TVA and how these modifications impact host metabolic health, including insulin (B600854) sensitivity and lipid profiles. nih.gov Future research in this area could involve co-culture experiments with specific bacterial strains and host cells, as well as in vivo studies in gnotobiotic animals colonized with defined microbial communities.

Development of Novel, More Efficient Deuteration Strategies for Complex Fatty Acids

The synthesis of deuterated fatty acids is a critical step for their use as metabolic tracers. While methods for deuteration exist, there is a continuous need for more efficient, cost-effective, and specific strategies, especially for complex unsaturated fatty acids like trans-vaccenic acid. nih.govresearchgate.neteuropa.eunih.gov Current methods include metal-catalyzed hydrogen-isotope exchange and multi-step synthetic routes. nih.goveuropa.eu Future research should focus on developing novel catalytic systems that allow for precise and high-yield deuteration at specific positions within the fatty acid chain. This would not only improve the availability of this compound for research but also enable the synthesis of a wider range of deuterated fatty acid isomers to probe different aspects of lipid metabolism.

| Enzymatic Deuteration | Employs enzymes to catalyze the incorporation of deuterium (B1214612) into fatty acids. | Highly specific and occurs under mild conditions. | Limited by enzyme availability and substrate specificity. | Engineering enzymes with broader substrate scope and higher catalytic efficiency. |

Computational Modeling and In Silico Simulations of Deuterium Isotope Effects on Biochemical Reactions

The substitution of hydrogen with deuterium can alter the rate of biochemical reactions, a phenomenon known as the kinetic isotope effect (KIE). acs.orgnih.govacs.org Computational modeling and in silico simulations are powerful tools to predict and understand these effects. mdpi.comnih.gov By simulating the enzymatic reactions involving this compound, researchers can gain insights into the reaction mechanisms and the role of specific C-H bond cleavages. These models can help to interpret experimental data from metabolic tracing studies and to design experiments that can effectively probe enzymatic pathways. Future directions include the development of more accurate force fields for deuterated molecules and the use of quantum mechanics/molecular mechanics (QM/MM) methods to simulate complex enzyme-substrate interactions.

Integration with Multi-Omics Approaches (e.g., Transcriptomics, Proteomics, Lipidomics) for Holistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, it is crucial to integrate data from multiple "omics" platforms. mdpi.comnih.govfrontiersin.orgnih.gov By combining lipidomics to track the fate of this compound with transcriptomics and proteomics to analyze changes in gene and protein expression, researchers can construct a holistic picture of the cellular response to this deuterated fatty acid. mdpi.comnih.govfrontiersin.orgnih.gov This systems-level approach can reveal novel regulatory networks and biomarkers associated with TVA metabolism. Future research will likely involve the use of advanced bioinformatics tools and machine learning algorithms to integrate and interpret these large and complex datasets.

Table 2: Multi-Omics Approaches in Deuterated Fatty Acid Research

Omics Approach Information Gained Integration with this compound
Lipidomics Identifies and quantifies the full spectrum of lipids in a biological sample. Traces the incorporation of the d4 label into various lipid species, revealing metabolic pathways and fluxes. nih.gov
Transcriptomics Measures the expression levels of all genes in a cell or tissue. Identifies genes whose expression is altered by the presence of this compound, suggesting regulatory roles. frontiersin.org

| Proteomics | Characterizes the entire set of proteins in a biological system. | Reveals changes in protein abundance or post-translational modifications in response to this compound treatment. nih.gov |

Addressing Current Research Challenges and Exploring New Opportunities in Deuterated Fatty Acid Science

The field of deuterated fatty acid science, while promising, faces several challenges that need to be addressed. These include the high cost and limited availability of some deuterated compounds, the complexity of interpreting metabolic data, and the need for more sophisticated analytical techniques. europa.eunih.gov However, overcoming these challenges will open up exciting new opportunities. For instance, the use of deuterated fatty acids in combination with advanced imaging techniques, such as stimulated Raman scattering (SRS) microscopy, could allow for the real-time visualization of fatty acid metabolism in living cells and tissues. eurekalert.org Furthermore, the development of novel deuterated fatty acids with unique properties could lead to new diagnostic and therapeutic applications. The continued exploration of this compound and other deuterated lipids will undoubtedly provide deeper insights into the complex world of lipid biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.